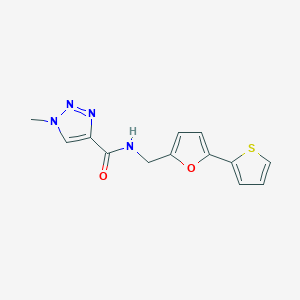

1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-8-10(15-16-17)13(18)14-7-9-4-5-11(19-9)12-3-2-6-20-12/h2-6,8H,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMFJLBVWMHGNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Attachment of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous triazole-carboxamide derivatives:

Key Observations:

Core Heterocycle :

- The 1,2,3-triazole core (target compound) offers superior hydrogen-bonding capacity compared to pyrazole or isoxazole derivatives due to its additional nitrogen atom .

- Pyrazole-based analogs (e.g., compounds 3a–3p) exhibit lower melting points (123–183°C) compared to triazoles, suggesting weaker intermolecular forces .

Substituent Effects: The thiophene-furan group in the target compound likely increases lipophilicity (logP ~2.5–3.0 estimated) compared to fluorobenzyl (logP ~2.0) or anilino (logP ~1.8) substituents .

Biological Activity: Fluorinated analogs (e.g., 1-(2-fluorobenzyl)-triazole) are used in anticonvulsants (e.g., rufinamide) due to enhanced blood-brain barrier penetration . Amino-substituted triazoles (e.g., ) show improved binding to enzymes like acetylcholinesterase, attributed to additional hydrogen-bond donors .

Synthetic Yields :

- Triazole-carboxamides typically yield 60–75% in coupling reactions (e.g., EDCI/HOBt), consistent with the target compound’s inferred synthesis .

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELX ) confirms that thiophene-furan substituents adopt planar conformations, favoring stacking interactions in protein binding pockets.

- Activity Trends : Thiophene derivatives exhibit higher antimicrobial activity compared to phenyl analogs, as seen in substituted pyrazole-based heterocycles (MIC: 8–32 µg/mL) .

- Metabolic Stability : The furan ring may increase susceptibility to oxidative metabolism, whereas thiophene improves stability due to sulfur’s electron-rich nature .

Biological Activity

1-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of scientific studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with various functional groups. The specific synthetic route may vary based on the desired properties and yields. For example, triazoles are often synthesized via click chemistry or other coupling reactions involving azides and alkynes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Induces apoptosis |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

These compounds operate primarily through inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibition of TS leads to reduced dTTP levels, ultimately triggering apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have demonstrated antimicrobial properties against various pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

The antimicrobial efficacy of these compounds is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Case Studies

A notable study evaluated a series of triazole derivatives for their biological activities. The results indicated that modifications in the side chains significantly affected both anticancer and antimicrobial activities. For instance, the introduction of thiophene moieties enhanced the antiproliferative effects against breast cancer cell lines while maintaining antibacterial activity against Gram-positive bacteria .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. Computational models suggest that the triazole ring interacts favorably with key amino acid residues in thymidylate synthase, leading to effective inhibition . Additionally, the presence of furan and thiophene groups contributes to hydrophobic interactions that stabilize the binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.